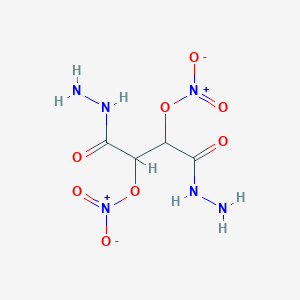

2,3-Bis(nitrooxy)butanedihydrazide

Descripción

2,3-Bis(nitrooxy)butanedihydrazide is a high-energy density compound (HEDC) characterized by two nitrooxy (-ONO₂) groups and a butanedihydrazide backbone. The nitrooxy groups are known to enhance energetic performance by contributing to high oxygen balance and exothermic decomposition, while the hydrazide moiety may improve thermal stability and molecular packing density. Such compounds are of interest in applications ranging from propellants and explosives to pharmaceuticals, where nitric oxide (NO) donation is desirable .

Propiedades

IUPAC Name |

(1,4-dihydrazinyl-3-nitrooxy-1,4-dioxobutan-2-yl) nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6O8/c5-7-3(11)1(17-9(13)14)2(4(12)8-6)18-10(15)16/h1-2H,5-6H2,(H,7,11)(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICHNTPCOHFVQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NN)O[N+](=O)[O-])(C(=O)NN)O[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Structural and Functional Analogues

Key structural analogs include:

Nitrooxy-containing HEDCs (e.g., pyrazino-tetrazine derivatives with N-O substituents).

Nitric oxide-donating pharmaceuticals (e.g., (2S)-2,3-bis(nitrooxy)propyl ethyl carbamate derivatives).

Hydrazide-based compounds (e.g., butanedihydrazide derivatives without nitrooxy groups).

Table 1: Structural and Application Comparison

Energetic Properties

Nitrooxy groups significantly enhance detonation performance. For example:

- Pyrazino-tetrazine derivatives with -CH(NO₂)₂ substituents exhibit detonation velocities of 8,500–9,200 m/s and pressures of 30–40 GPa, attributed to high heat of formation (HOF: ~500–600 kJ/mol) and density (>1.9 g/cm³) .

- Predicted values for 2,3-Bis(nitrooxy)butanedihydrazide :

- Detonation velocity: ~9,000 m/s (similar to advanced HEDCs).

- Detonation pressure: ~35 GPa .

- HOF: Likely >500 kJ/mol due to dual nitrooxy groups.

Table 2: Energetic Performance Comparison

Thermal Stability and Sensitivity

- Thermal Stability: Hydrazide backbones typically improve stability via hydrogen bonding. Pyrazino-tetrazine derivatives exhibit bond dissociation energies (BDEs) >200 kJ/mol, indicating moderate-to-high thermal stability . 2,3-Bis(nitrooxy)butanedihydrazide is expected to show comparable stability due to its rigid hydrazide structure.

- Sensitivity: Nitrooxy groups may increase sensitivity to impact or friction. For example, pyrazino-tetrazine derivatives with -CH(NO₂)₂ substituents have impact sensitivities (h₅₀) of ~30 cm, classifying them as moderately sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.